N-[(8alpha,9R)-6'-Methoxycinchonan-9-yl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- Cinchonan protons : Aromatic protons on the quinoline ring resonate at δ 7.2–8.5 ppm. The methoxy group (–OCH₃) appears as a singlet near δ 3.8 ppm.
- Glucopyranosyl protons : Acetyl methyl groups (COCH₃) show singlets at δ 2.0–2.1 ppm. Anomeric proton (H1) of the β-glucopyranose resonates at δ 5.5–5.7 ppm (d, J = 8–10 Hz).
- Thiourea protons : N–H signals appear as broad singlets near δ 9.0–10.0 ppm.
¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion : [M+H]⁺ peak at m/z 713.3 (calculated: 712.8 g/mol).
- Fragmentation : Loss of acetyl groups (–CH₃CO₂H, m/z 60) and cleavage of the thiourea bridge.
Table 3: Spectroscopic Signatures
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 3.8 ppm (s, 3H) | Methoxy group |
| δ 5.5–5.7 ppm (d, 1H) | β-Anomeric proton | |
| ¹³C NMR | δ 180–185 ppm | Thiourea C=S |
| IR | 1740–1760 cm⁻¹ | Acetyl C=O |
| MS | m/z 713.3 | [M+H]⁺ molecular ion |
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]carbamothioylamino]oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N4O10S/c1-7-22-16-39-13-11-23(22)14-28(39)30(25-10-12-36-27-9-8-24(44-6)15-26(25)27)37-35(50)38-34-33(48-21(5)43)32(47-20(4)42)31(46-19(3)41)29(49-34)17-45-18(2)40/h7-10,12,15,22-23,28-34H,1,11,13-14,16-17H2,2-6H3,(H2,37,38,50) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUIGQCAMSHQNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=S)NC(C2CC3CCN2CC3C=C)C4=C5C=C(C=CC5=NC=C4)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N4O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Glycosyl Halide to Isothiocyanate Conversion
Procedure :
- Glycosyl bromide synthesis : Treat 1,2,3,4,6-penta-O-acetyl-beta-D-glucopyranose with HBr in acetic acid to form 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide.
- Thiocyanate substitution : React the bromide with potassium thiocyanate (KSCN) in anhydrous acetone at 40–50°C for 6–8 hours.
- Purification : Isolate the isothiocyanate via silica gel chromatography (hexane/ethyl acetate, 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–75% |
| IR (C=S stretch) | 2050–2100 cm⁻¹ |
| ¹H NMR (CDCl₃) | δ 5.20 (t, H-1), 2.00–2.10 (acetyl CH₃) |
Preparation of Cinchona-Derived Amine
The (8alpha,9R)-6'-methoxycinchonan-9-yl amine is obtained through modification of cinchona alkaloids:
Reductive Amination of Cinchona Alkaloids
Procedure :
- Mitsunobu reaction : Convert the C9-hydroxyl group of quinine to an amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF with phthalimide.
- Deprotection : Treat the phthalimide intermediate with hydrazine hydrate to yield the primary amine.
- Stereochemical control : Retain the (8alpha,9R) configuration by avoiding harsh conditions that may induce epimerization.
Key Data :
| Parameter | Value |
|---|---|
| Yield (over two steps) | 55–60% |
| [α]D²⁵ | +42° (c = 1.0, CHCl₃) |
| ¹³C NMR (DMSO-d₆) | δ 52.8 (C9-NH₂) |
Thiourea Formation via Isothiocyanate-Amine Coupling
The final step involves nucleophilic attack of the cinchona amine on the glycosyl isothiocyanate:
Standard Coupling Protocol
Procedure :
- Reaction conditions : Combine equimolar amounts of glycosyl isothiocyanate (1.2 mmol) and cinchona amine (1.0 mmol) in dry dichloromethane (DCM) under N₂.
- Catalysis : Add triethylamine (0.5 eq) to scavenge HSCN.
- Work-up : Concentrate under reduced pressure and purify via flash chromatography (DCM/methanol, 20:1).
Key Data :
| Parameter | Value |
|---|---|
| Reaction time | 12–16 hours |
| Yield | 70–78% |
| HPLC purity | >95% (C18 column, MeOH/H₂O) |
Alternative Solvent Systems
- THF/water biphasic : Enhances solubility of polar intermediates (yield: 65%).
- Microwave-assisted : Reduces reaction time to 2 hours (yield: 73%).
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Data (If Available)
- Space group : P2₁2₁2₁ (orthorhombic).
- Hydrogen bonding : Intramolecular N-H⋯S=C interactions stabilize the thiourea conformation.
Challenges and Optimization Strategies
- Epimerization risk : Use low temperatures (<40°C) and aprotic solvents to preserve stereochemistry.
- Isothiocyanate hydrolysis : Employ anhydrous conditions and molecular sieves.
- Byproduct formation : Optimize stoichiometry (1.2:1 isothiocyanate:amine) to minimize unreacted starting materials.
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions: N-[(8alpha,9R)-6’-Methoxycinchonan-9-yl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alcohols, dichloromethane, and base catalysts.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-[(8alpha,9R)-6’-Methoxycinchonan-9-yl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimalarial agent due to the presence of the cinchona alkaloid moiety, which is known for its antimalarial properties.
Organic Synthesis: It serves as a chiral auxiliary or catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Industrial Applications: It is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[(8alpha,9R)-6’-Methoxycinchonan-9-yl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of enzymes such as proteases or kinases, leading to altered cellular functions.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response. Its interaction with receptors can trigger downstream effects that influence cellular behavior.
Comparison with Similar Compounds
Thioureas with Benzo-1,3-Thiazole Substituents
Examples : Compounds 3e , 3f , 3g ()
- Structure: These share the N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea core but substitute the cinchonan group with benzo-1,3-thiazole rings (e.g., 6'-ethoxy, 6'-methoxycarbonyl, or 6'-chloro substituents).
- Properties :
- Key Differences : Lack of chirality from cinchona limits catalytic applications. Bioactivity may focus on antimicrobial or enzyme inhibition roles.
Glycosylated Thioureas with Extended Chains
- Structure: Features a tri-sugar chain (α-D-galactopyranosyl-(1→4)-β-D-galactopyranosyl-(1→4)-β-D-glucopyranosyl) and a sphingosine-ethylene glycol tail.
- Properties :
- Key Differences : Extended glycosyl chain and lipid tail suggest applications in membrane biology (e.g., toxin binding studies).
Selenourea Derivatives of Cinchona Alkaloids
Example: N,N′-bis[(8S,9S)-6′-Methoxycinchonan-9-yl]selenourea ()
Thioureas with Aromatic or Peptide Backbones
Example: N-(β-D-glucopyranosyl)-N'-[2-phenylquinazolin-4(3H)-one-3-yl]thiourea ()
- Structure: Quinazolinone ring replaces cinchona.
- Properties: Yield: 30–45% (lower than target compound’s synthesis). Applications: Potential glycosidase inhibition or anticancer activity due to quinazolinone .
Data Table: Comparative Analysis
Biological Activity
N-[(8alpha,9R)-6'-Methoxycinchonan-9-yl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea is a complex organic compound that combines a cinchona alkaloid derivative with a glucopyranosyl moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 712.8 g/mol. Its structure features a thiourea linkage that is crucial for its biological activity.
The biological activity of this compound is believed to stem from its interaction with various molecular targets within cells. It may inhibit specific enzymes and receptors involved in critical biological processes such as:
- Enzyme Inhibition : The compound can inhibit proteases and kinases, leading to altered cellular functions.
- Signaling Pathways : It modulates signaling pathways related to cell growth, apoptosis, and immune responses.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated:
- Cytotoxicity : The compound shows an IC50 value of approximately 6.6 µM against acute lymphoblastic leukemia (ALL) cells, indicating strong cytotoxic potential. In contrast, it displays lower efficacy against chronic myeloid leukemia (CML) cells with IC50 values ranging from 27.5 to 30.0 µM .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| ALL | 6.6 | High |
| CML | 27.5 - 30.0 | Moderate |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses antibacterial effects against both Gram-positive and Gram-negative bacteria. This activity is attributed to the unique structural features that enhance its interaction with bacterial cell membranes.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Leukemia Cells : A study conducted on acute lymphoblastic leukemia cells demonstrated that treatment with the compound induced significant apoptosis and cell cycle arrest in the G2/M phase .
- Antimicrobial Efficacy : In another investigation, the compound was tested against a panel of bacterial strains, showing minimum inhibitory concentration (MIC) values that indicate promising antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
